molecular formula C17H6NNa3O9S4 B121698 Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate CAS No. 51987-57-6

Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate

Cat. No. B121698
CAS RN: 51987-57-6
M. Wt: 565.5 g/mol
InChI Key: CRDTZOSAGFUIQI-UHFFFAOYSA-K
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Description

Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate is a fluorescent probe . It is an analogue of 8-Methoxypyrene-1,3,6-trisulfonic acid and is used as a photoacid with potential value to study excited state proton transfer .


Molecular Structure Analysis

The empirical formula of Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate is C17H6NNa3O9S4 . Its molecular weight is 565.46 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.


Physical And Chemical Properties Analysis

Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate is soluble in DMSO and water . It has a fluorescence excitation maximum at 401 nm and emission maximum at 421 nm in 0.1 M phosphate pH 7.0 .

properties

IUPAC Name

trisodium;8-isothiocyanatopyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO9S4.3Na/c19-29(20,21)13-5-12(18-7-28)8-1-2-10-14(30(22,23)24)6-15(31(25,26)27)11-4-3-9(13)16(8)17(10)11;;;/h1-6H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDTZOSAGFUIQI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N=C=S)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6NNa3O9S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584433
Record name Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate

CAS RN

51987-57-6
Record name Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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